![molecular formula C22H23N5O3 B2845790 N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-48-8](/img/structure/B2845790.png)
N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound “N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds of this class have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit cytotoxicity and some of them showed promising antiviral activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Chemical Properties
Compounds within the triazoloquinazoline family, including those structurally related to the specific chemical mentioned, are synthesized through various chemical reactions aimed at exploring their potential inotropic activities and applications in medicinal chemistry. For instance, a study described the synthesis and inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, where some derivatives showed favorable activity, indicating the potential of these compounds in medical research (Liu et al., 2009).
Biological Evaluation
Further research into the triazoloquinazoline derivatives has shown their potential in various biological activities. A notable study presented the design, synthesis, and biological evaluation of benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives, highlighting their promising antioxidant and antibacterial properties. This research underscores the chemical's potential as a foundation for developing new therapeutic agents with varied pharmacological activities (Gadhave & Kuchekar, 2020).
Pharmaceutical Applications
The exploration of triazoloquinazoline derivatives extends into their use as potential pharmaceuticals. Various studies have synthesized and evaluated these compounds for analgesic activities, adenosine receptor antagonism, and more, indicating their broad applicability in developing novel therapeutic agents. For example, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been shown to exhibit selectivity for the human A3 receptor subtype, suggesting potential applications in treating various disorders (Kim et al., 1996).
properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13(2)23-19(28)16-9-10-17-18(11-16)27-21(24-25(4)22(27)30)26(20(17)29)12-15-7-5-14(3)6-8-15/h5-11,13H,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMCCZHURAKCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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